molecular formula C21H18N4O4 B11211748 N-(2-ethyl-4-oxoquinazolin-3(4H)-yl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

N-(2-ethyl-4-oxoquinazolin-3(4H)-yl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11211748
M. Wt: 390.4 g/mol
InChI Key: AYMWXOOKZINGCC-UHFFFAOYSA-N
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Description

N-(2-ETHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE is a complex organic compound featuring a quinazolinone ring system. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-ETHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while substitution reactions can introduce new substituents on the aromatic rings .

Scientific Research Applications

N-(2-ETHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ETHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethyl-4-oxo-3,4-dihydroquinazolin-3-yl)-3,3-dimethylbutanamide
  • Ethyl N-(2-ethyl-4-oxo-3,4-dihydroquinazolin-3-yl)carboximidate

Uniqueness

Compared to similar compounds, N-(2-ETHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE stands out due to its unique combination of the quinazolinone and quinoline moieties.

Properties

Molecular Formula

C21H18N4O4

Molecular Weight

390.4 g/mol

IUPAC Name

N-(2-ethyl-4-oxoquinazolin-3-yl)-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C21H18N4O4/c1-3-16-22-14-10-6-4-8-12(14)20(28)25(16)23-19(27)17-18(26)13-9-5-7-11-15(13)24(2)21(17)29/h4-11,26H,3H2,1-2H3,(H,23,27)

InChI Key

AYMWXOOKZINGCC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=C(C4=CC=CC=C4N(C3=O)C)O

Origin of Product

United States

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